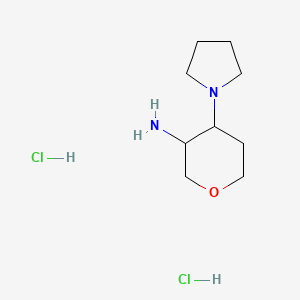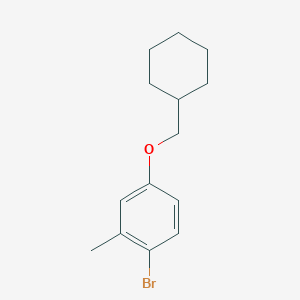
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene is an organic compound that belongs to the class of aromatic bromides. This compound features a benzene ring substituted with a bromine atom, a cyclohexylmethoxy group, and a methyl group. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-(cyclohexylmethoxy)-2-methylBenzene. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of brominating agent and catalyst can be optimized to minimize by-products and reduce environmental impact.
化学反应分析
Types of Reactions
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of 4-(cyclohexylmethoxy)-2-methylphenol or 4-(cyclohexylmethoxy)-2-methylamine.
Oxidation: Formation of 1-bromo-4-(cyclohexylmethoxy)-2-methylbenzoic acid.
Reduction: Formation of 4-(cyclohexylmethoxy)-2-methylBenzene.
科学研究应用
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of bioactive compounds.
Medicine: Explored for its role in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and coatings to enhance their properties.
作用机制
The mechanism of action of 1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The cyclohexylmethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
相似化合物的比较
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene can be compared with other similar compounds, such as:
1-bromo-4-methoxy-2-methylBenzene: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
1-bromo-4-(cyclohexylmethoxy)Benzene:
4-(cyclohexylmethoxy)-2-methylBenzene: Lacks the bromine atom, altering its reactivity in substitution reactions.
The presence of the cyclohexylmethoxy group in this compound imparts unique steric and electronic effects, making it distinct from its analogs
属性
分子式 |
C14H19BrO |
|---|---|
分子量 |
283.20 g/mol |
IUPAC 名称 |
1-bromo-4-(cyclohexylmethoxy)-2-methylbenzene |
InChI |
InChI=1S/C14H19BrO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
InChI 键 |
SFYZBHYHBSZHIG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCC2CCCCC2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Phenyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8708124.png)
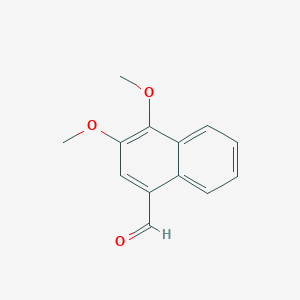
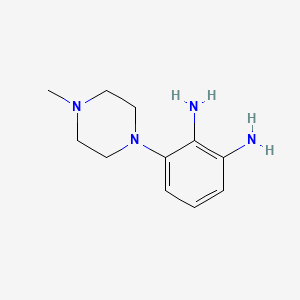
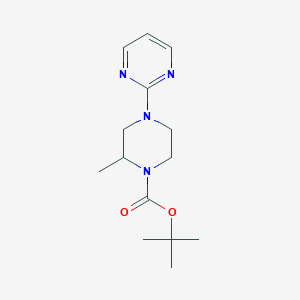
![5,7-Dichloro-2-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8708158.png)
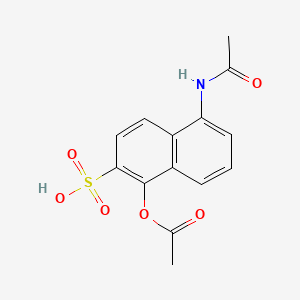
![3,5,8-Trioxabicyclo[5.1.0]octane](/img/structure/B8708173.png)
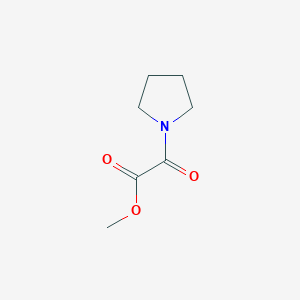
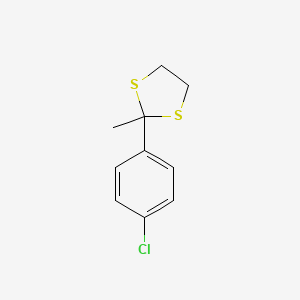
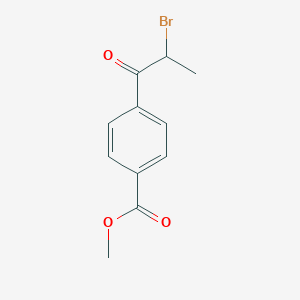
![4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B8708196.png)
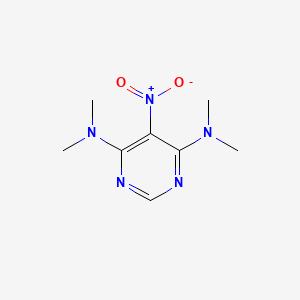
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B8708215.png)
